4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol
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Overview
Description
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol typically involves the reaction of phenol with cyclohexanone under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The process involves heating the reactants to a temperature that promotes the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism by which 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol exerts its effects involves interactions with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenyl rings.
4,4’-Dihydroxybenzophenone: Another compound with hydroxyphenyl groups but with a different central core.
4,4’-Dihydroxybiphenyl: Similar hydroxyphenyl groups but connected by a biphenyl linkage.
Uniqueness
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one;phenol is unique due to its cyclohexanone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous .
Properties
CAS No. |
873776-32-0 |
---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4,4-bis(4-hydroxyphenyl)cyclohexan-1-one;phenol |
InChI |
InChI=1S/C18H18O3.C6H6O/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;7-6-4-2-1-3-5-6/h1-8,19-20H,9-12H2;1-5,7H |
InChI Key |
WFEBIBPUDTUPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
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